molecular formula C8H11NO2 B053707 Prop-2-yn-1-yl pyrrolidine-1-carboxylate CAS No. 123477-57-6

Prop-2-yn-1-yl pyrrolidine-1-carboxylate

Cat. No.: B053707
CAS No.: 123477-57-6
M. Wt: 153.18 g/mol
InChI Key: JRTVUTADKUCKKX-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl pyrrolidine-1-carboxylate is a heterocyclic organic compound featuring a pyrrolidine ring (a five-membered secondary amine) substituted with a propynyl (propargyl) group and a carbamate functional group. For example, tert-butyl (R)-2-(3-(trans-3-butylcyclobutyl)prop-2-yn-1-yl)pyrrolidine-1-carboxylate (referred to as compound 6-26 in ) shares the pyrrolidine core, carbamate group, and propynyl substituent, but includes additional structural complexity (e.g., a trans-3-butylcyclobutyl group) . Another derivative, tert-butyl-4-(difluoro(4-fluorophenyl)methyl)-2-oxo-3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate (compound 87d in ), highlights the versatility of the pyrrolidine-carbamate scaffold in medicinal chemistry for introducing fluorinated motifs .

These compounds are typically synthesized via nucleophilic substitution or coupling reactions. For instance, compound 6-26 was prepared using xanthate chemistry and AIBN-initiated radical reactions, followed by purification via silica gel chromatography .

Properties

CAS No.

123477-57-6

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

prop-2-ynyl pyrrolidine-1-carboxylate

InChI

InChI=1S/C8H11NO2/c1-2-7-11-8(10)9-5-3-4-6-9/h1H,3-7H2

InChI Key

JRTVUTADKUCKKX-UHFFFAOYSA-N

SMILES

C#CCOC(=O)N1CCCC1

Canonical SMILES

C#CCOC(=O)N1CCCC1

Synonyms

1-Pyrrolidinecarboxylicacid,2-propynylester(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between Prop-2-yn-1-yl pyrrolidine-1-carboxylate analogs and related compounds:

Compound Name Core Structure Substituents Molecular Weight Key Functional Groups
This compound Pyrrolidine Propynyl, carbamate ~183.2 g/mol* Carbamate, alkyne
1-(Prop-2-yn-1-yl)pyrrolidine () Pyrrolidine Propynyl 109.17 g/mol Secondary amine, alkyne
Compound 6-26 () Pyrrolidine-carbamate Propynyl, trans-3-butylcyclobutyl 335.5 g/mol Carbamate, alkyne, cyclobutane
Compound 87d () Pyrrolidine-carbamate Propynyl, difluoro(4-fluorophenyl)methyl, 2-oxo 392.14 g/mol Carbamate, alkyne, fluorinated aryl

*Estimated based on molecular formula (C₉H₁₃NO₂).

Key Observations :

  • The presence of a carbamate group (as in this compound and its analogs) enhances stability and modulates bioavailability compared to simpler amines like 1-(prop-2-yn-1-yl)pyrrolidine .
  • Fluorinated derivatives (e.g., compound 87d ) exhibit increased lipophilicity and metabolic resistance, making them valuable in drug design .

Spectroscopic Data :

  • 1H NMR : Propargyl protons in these compounds resonate between δ 2.0–2.5 ppm (triplet for CH₂) and δ 4.0–4.5 ppm (multiplet for N–CH₂) .
  • HRMS : Carbamate-containing derivatives (e.g., 87d ) show precise [M+Na]+ peaks (e.g., m/z 392.1447), confirming molecular integrity .

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